![molecular formula C13H10FNO2 B11720893 (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorine atom, a phenoxy group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its fluorine and phenoxy groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features, used in anticancer research.
N-Methyl-N-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-succinamic acid: A related compound with applications in pharmaceutical research.
Uniqueness
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable scaffold for drug development.
Biological Activity
(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a hydroxylamine functional group attached to a phenoxy-substituted aromatic system, which is known to influence its biological interactions.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes involved in epigenetic regulation. For instance, amidoximes have been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in histone methylation and gene expression regulation. LSD1 inhibitors have implications in cancer therapy due to their ability to reactivate silenced tumor suppressor genes .
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound exhibits inhibitory effects on various enzymes. Specifically, it has been observed to inhibit LSD1 activity, leading to increased levels of methylated histones, which correlate with altered gene expression profiles. Table 1 summarizes the effects of this compound on H3K4me2 levels in human lung adenocarcinoma cell lines.
Compound | H3K4me2 Increase (fold) | Time Point (hours) |
---|---|---|
Control | 1.0 | 0 |
This compound | 12.4 | 48 |
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro studies. For example, treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, suggesting its role as a cytotoxic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Lung Adenocarcinoma
In a study involving Calu-6 human lung adenocarcinoma cells, treatment with the compound led to a notable increase in H3K4me2 levels after 48 hours, indicating enhanced transcriptional activation of genes associated with tumor suppression. The compound's ability to restore expression of silenced genes was measured using quantitative PCR, revealing significant fold increases in target gene expression .
Case Study 2: Breast Cancer Models
In another investigation focusing on breast cancer models, the compound demonstrated an ability to inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to assess apoptotic markers and reported that treatment with this compound resulted in increased Annexin V positivity among treated cells compared to controls.
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
(NZ)-N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H/b15-9- |
InChI Key |
DBGJLFKUOLXQGH-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N\O)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F |
Origin of Product |
United States |
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